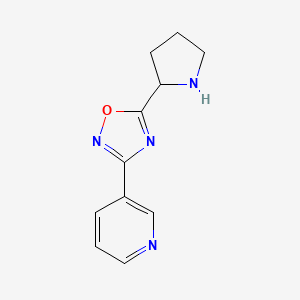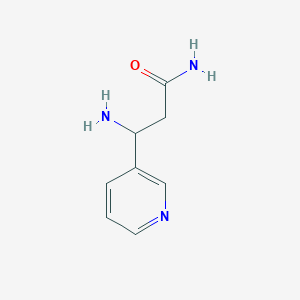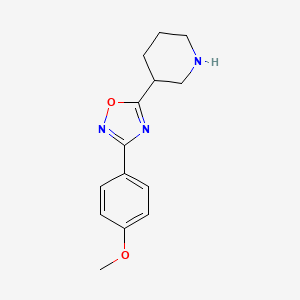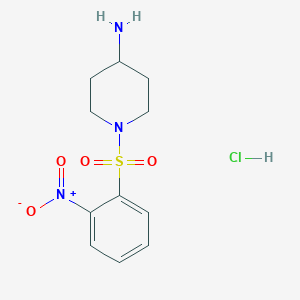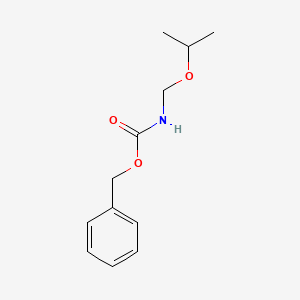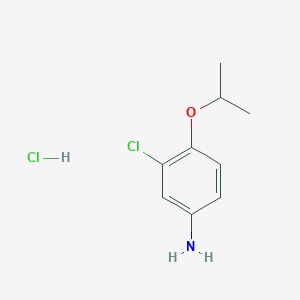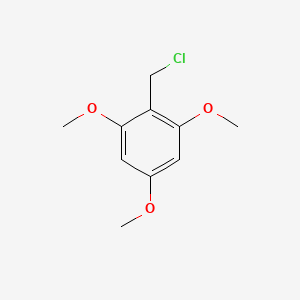
2-(Chloromethyl)-1,3,5-trimethoxybenzene
Vue d'ensemble
Description
“2-(Chloromethyl)-1,3,5-trimethoxybenzene” is a chloromethyl compound. Chloromethyl compounds are often used in organic synthesis . They are typically used as alkylating agents or for introducing protecting groups .
Synthesis Analysis
While specific synthesis methods for “2-(Chloromethyl)-1,3,5-trimethoxybenzene” are not available, chloromethylation reactions often involve the use of a catalyst and are carried out under acidic conditions .Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-1,3,5-trimethoxybenzene” would likely involve a benzene ring substituted with chloromethyl and methoxy groups. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Chloromethyl compounds can participate in a variety of chemical reactions. For example, they can act as alkylating agents in organic synthesis . The specific reactions “2-(Chloromethyl)-1,3,5-trimethoxybenzene” would undergo depend on the reaction conditions and other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-1,3,5-trimethoxybenzene” would depend on its specific structure. Factors such as melting point, molecular weight, and solubility could be determined through experimental analysis .Applications De Recherche Scientifique
Synthesis of Anticancer Agents
2-(Chloromethyl)-1,3,5-trimethoxybenzene: is utilized in the synthesis of novel anticancer agents. It serves as a key intermediate in the preparation of 4-anilinoquinazoline scaffolds . These scaffolds are crucial in the development of compounds that exhibit promising anticancer activity in vitro.
Development of MRI Contrast Agents
This compound is involved in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are significant as Zn2±sensitive magnetic resonance imaging (MRI) contrast agents , enhancing the quality of MRI scans and aiding in the accurate diagnosis of various health conditions.
Catalyst in Organic Synthesis
It acts as a reagent in base-catalyzed alkylation reactions. For instance, it is used in the alkylation of p-tert-butylcalix 6arene and p-tert-butylcalix5arene in DMF (Dimethylformamide), which are important steps in organic synthesis processes .
Synthesis of Organometallic Compounds
2-(Chloromethyl)-1,3,5-trimethoxybenzene: is a reactant in the synthesis of various organometallic compounds. These compounds play a vital role in the field of catalysis and materials science .
Chloromethylation Reactions
The compound is used in chloromethylation reactions, which are essential for modifying aromatic compounds to produce fine chemicals, pharmaceuticals, and polymers . This process is fundamental in the creation of a wide range of specialized materials.
Biochemical Research
In biochemical research, it serves as a reagent for introducing chloromethyl groups into different substrates, which can be pivotal for studying biochemical pathways and reactions .
Synthesis of Functionalized Building Blocks
The compound is converted into 2-hydroxymethyl-4(3H)-quinazolinones and 2-formyl-4(3H)-quinazolinones , which are functionalized building blocks used in the design of biologically active compounds .
Environmental Hazard Reduction
It is part of research efforts aimed at replacing highly corrosive and hazardous acid catalysts with more environmentally friendly alternatives in chemical processes .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-1,3,5-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXFEGKXRSNKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655889 | |
| Record name | 2-(Chloromethyl)-1,3,5-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,3,5-trimethoxybenzene | |
CAS RN |
96428-90-9 | |
| Record name | 2-(Chloromethyl)-1,3,5-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



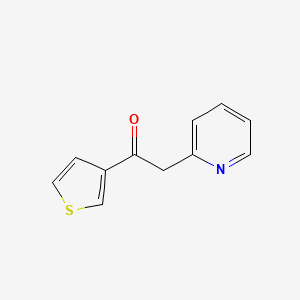
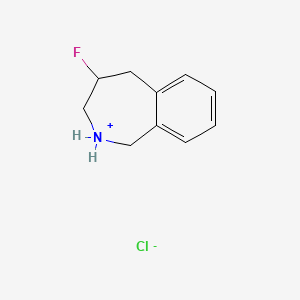

amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497964.png)
